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15(S)-Latanoprost mechanism of action

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An In-depth Technical Guide on the Core Mechanism of Action of 15(S)-Latanoprost

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latanoprost, a prostaglandin F2α analogue, is a leading therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its efficacy is rooted in its action as a selective agonist at the prostaglandin F receptor (FP receptor). Latanoprost itself is an isopropyl ester prodrug, which, upon topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[1] [3] The primary mechanism of action of latanoprost acid involves enhancing the uveoscleral outflow of aqueous humor.[2][4] This is achieved through the remodeling of the extracellular matrix within the ciliary muscle, a process mediated by the upregulation of matrix metalloproteinases (MMPs).[5] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the therapeutic effect of **15(S)-Latanoprost**.

Pharmacokinetics and Metabolism

Latanoprost is administered as a 0.005% ophthalmic solution.[1] Being an isopropyl ester prodrug, it is more lipophilic than its active form, allowing for efficient penetration of the cornea. [6]

 Absorption and Activation: After topical administration, latanoprost is absorbed through the cornea where it is rapidly hydrolyzed by esterases to the active latanoprost acid.[1][3] Peak



concentrations of latanoprost acid in the aqueous humor are typically reached within two hours.[3]

- Distribution: The volume of distribution for latanoprost is approximately 0.16 L/kg.[7]
- Metabolism and Excretion: Latanoprost acid that reaches the systemic circulation is metabolized in the liver via fatty acid β-oxidation.[3] The resulting metabolites are primarily excreted through the kidneys.[3] The plasma half-life of latanoprost acid is short, around 17 minutes.[3]

Molecular Mechanism of Action

The therapeutic effect of latanoprost is initiated by the binding of its active form, latanoprost acid, to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][8]

Receptor Binding and Selectivity

Latanoprost acid is a potent and selective agonist for the FP receptor.[9] Its binding affinity and functional potency have been characterized in various studies, demonstrating high selectivity for the FP receptor over other prostanoid receptors.

Table 1: Prostaglandin Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Latanoprost Acid



Prostaglandin Receptor	Latanoprost Acid Ki (nM)	Latanoprost Acid EC50 (nM)	Reference Cell Type/Assay
FP	98	32-124	Human Ciliary Muscle (Phosphoinositide Turnover)
EP1	>10,000	119	Phosphoinositide Turnover
EP2	>10,000	>10,000	cAMP Accumulation
EP3	>10,000	>10,000	cAMP Accumulation
EP4	>10,000	>10,000	cAMP Accumulation
DP	>10,000	>10,000	cAMP Accumulation
IP	>10,000	>10,000	cAMP Accumulation
TP	>10,000	>10,000	Phosphoinositide Turnover

Data compiled from various sources.

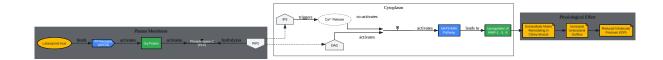
Downstream Signaling Pathway

Activation of the FP receptor by latanoprost acid initiates a downstream signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein.[10]

- G-Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of the Gαq-GTP complex from the Gβy dimer.
- Phospholipase C Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).
- Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]



- Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3
 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into
 the cytoplasm.[11]
- Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC).[11]
- MAPK/ERK Pathway Involvement: The activation of PKC can further lead to the
 phosphorylation and activation of downstream signaling cascades, including the mitogenactivated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
 Latanoprost acid has been shown to inhibit RANKL-induced ERK, AKT, JNK, and p38
 signaling pathways in osteoclasts.[12]



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Caption: Signaling pathway of Latanoprost acid.

Cellular and Physiological Effects

The downstream signaling events culminate in significant changes within the ciliary muscle, leading to a reduction in IOP.

Regulation of Matrix Metalloproteinases (MMPs)

A key consequence of FP receptor activation in ciliary muscle cells is the altered expression of MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[1]



[13]

- Upregulation of MMPs: Latanoprost acid has been shown to increase the gene transcription and protein expression of MMP-1, MMP-3, and MMP-9 in cultured human ciliary smooth muscle cells.[1][6]
- Modulation of TIMPs: Latanoprost also influences the expression of TIMPs, with studies showing an increase in TIMP-1 expression, which appears to be mediated by PKC activation.[9][13]

The altered balance between MMPs and TIMPs leads to the degradation and remodeling of extracellular matrix components, such as collagen, in the spaces between the ciliary muscle fibers.[14] This reduces the hydraulic resistance of the uveoscleral outflow pathway.

Table 2: Effect of Latanoprost Acid on MMP and TIMP Expression in Human Ciliary Muscle Cells

Molecule	Concentration of Latanoprost Acid	Incubation Time	Observed Effect
MMP-1 mRNA	8, 40, 200 nM	24 hours	Dose-dependent increase (3 to 13-fold)
MMP-3 mRNA	200 nM	24 hours	Increased expression
MMP-9 mRNA	200 nM	24 hours	Increased expression
MMP-2 mRNA	200 nM	24 hours	Reduced expression
MMP-9 Activity	0.03, 0.3 μg/mL	24 hours	75% increase
TIMP-1 mRNA	1, 10 μΜ	18 hours	45-54% increase
TIMP-1 Protein	100 nM	24 hours	27% increase

Data compiled from multiple in vitro studies.[1][3][6][13]

Enhancement of Uveoscleral Outflow



The remodeling of the extracellular matrix in the ciliary muscle widens the interstitial spaces, thereby increasing the facility of aqueous humor outflow through the uveoscleral pathway.[4] This is the principal mechanism by which latanoprost lowers IOP. Studies in monkeys and humans have confirmed that latanoprost significantly increases uveoscleral outflow without a major effect on trabecular outflow or aqueous humor production.[9]

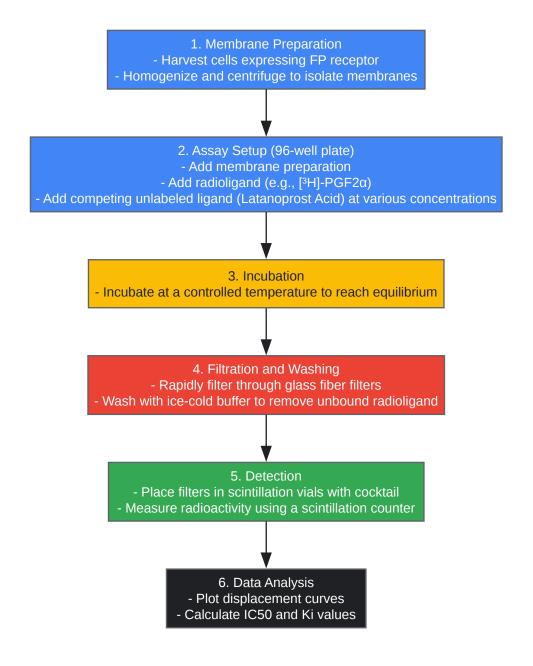
Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of latanoprost.

Radioligand Binding Assay for FP Receptor

This assay determines the binding affinity (Ki) of latanoprost acid for the FP receptor.





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Caption: Workflow for a radioligand binding assay.

Methodology:

 Membrane Preparation: Cells expressing the human FP receptor are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the membranes containing the receptor.[7]



- Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of unlabeled latanoprost acid.[15]
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[7]
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of latanoprost acid that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This functional assay measures the activation of the PLC signaling pathway by quantifying the generation of inositol phosphates.

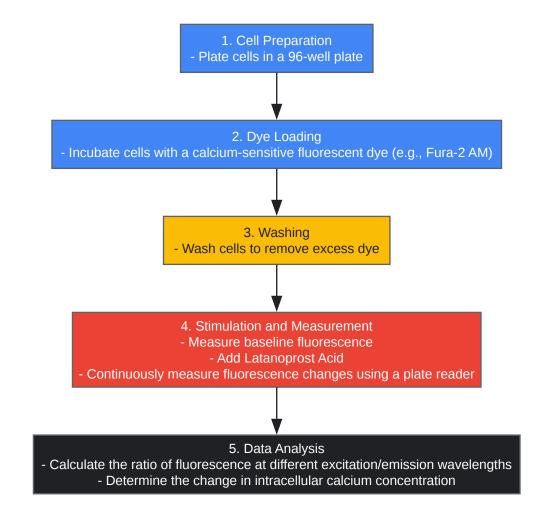
Methodology:

- Cell Labeling: Human ciliary muscle cells are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.[16]
- Stimulation: The labeled cells are then stimulated with varying concentrations of latanoprost acid for a defined period.[16]
- Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted.
- Separation and Quantification: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography and the radioactivity of each fraction is measured by liquid scintillation counting.[17]
- Data Analysis: The amount of [3H]-inositol phosphates produced is a measure of PLC activity. Dose-response curves are generated to determine the EC50 of latanoprost acid.



Measurement of Intracellular Calcium Mobilization

This assay directly measures one of the key downstream effects of FP receptor activation.



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Caption: Workflow for measuring intracellular calcium.

Methodology:

- Cell Culture: Human ciliary muscle cells are cultured in a 96-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.



- Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then latanoprost acid is added. The change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration, is monitored over time.
- Data Analysis: For ratiometric dyes like Fura-2, the ratio of fluorescence emission at different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Conclusion

The mechanism of action of **15(S)-Latanoprost** is a well-defined, receptor-mediated process. As an isopropyl ester prodrug, it is effectively delivered to the eye and converted to its active form, latanoprost acid. Latanoprost acid selectively activates the FP receptor on ciliary muscle cells, initiating a Gq-protein-mediated signaling cascade that involves the activation of PLC, generation of IP3 and DAG, and a subsequent increase in intracellular calcium and activation of PKC. This signaling pathway ultimately leads to the upregulation of MMPs, remodeling of the extracellular matrix of the ciliary muscle, and an increase in uveoscleral outflow, thereby effectively reducing intraocular pressure. This detailed understanding of its mechanism of action is crucial for the development of new and improved therapies for glaucoma.

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